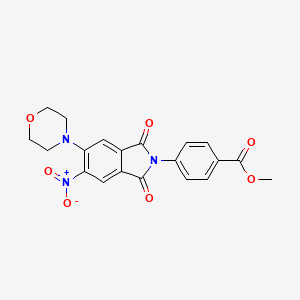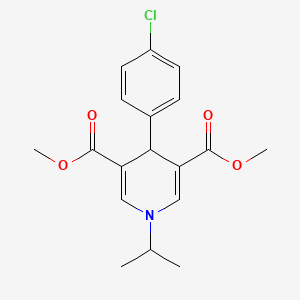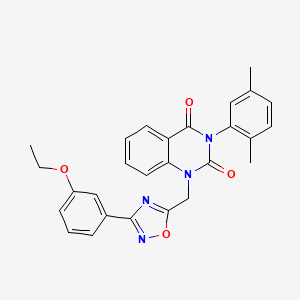
methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a morpholino group, a nitro group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the nitration of an isoindoline derivative followed by esterification with methyl benzoate. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different applications.
科学研究应用
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoate ester moiety can be hydrolyzed to release the active isoindoline derivative, which can then exert its effects on various biological targets.
相似化合物的比较
Similar Compounds
- METHYL 4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
- METHYL 4-(5-MORPHOLINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
- METHYL 4-(5-MORPHOLINO-6-AMINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
Uniqueness
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties
属性
分子式 |
C20H17N3O7 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H17N3O7/c1-29-20(26)12-2-4-13(5-3-12)22-18(24)14-10-16(21-6-8-30-9-7-21)17(23(27)28)11-15(14)19(22)25/h2-5,10-11H,6-9H2,1H3 |
InChI 键 |
JZVUVBAZYCGKGR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964597.png)


![2-chloro-6-(3-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14964610.png)
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14964611.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964614.png)

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B14964629.png)
![4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14964633.png)

![4-(4-Fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B14964651.png)
![N-(3-Fluoro-4-methylphenyl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B14964659.png)
![N-(2-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964669.png)

